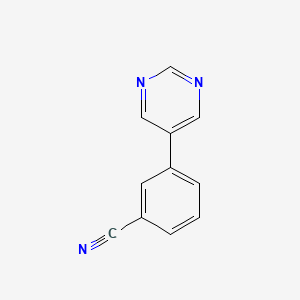

3-(Pyrimidin-5-yl)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7N3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-pyrimidin-5-ylbenzonitrile |

InChI |

InChI=1S/C11H7N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H |

InChI Key |

BSZRWOTWRHTWPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CN=C2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, yielding a specific fingerprint for a particular compound. For 3-(Pyrimidin-5-yl)benzonitrile, the Raman spectrum would be a composite of the vibrational modes of the pyrimidine (B1678525) and benzonitrile (B105546) functionalities.

The pyrimidine ring is expected to exhibit characteristic ring breathing modes. olemiss.eduresearchgate.net Studies on pyrimidine have identified significant Raman shifts that are sensitive to intermolecular interactions. researchgate.net The benzonitrile portion of the molecule will display its own set of characteristic vibrations. The nitrile group (-C≡N) stretching vibration is a particularly strong and sharp band, typically appearing in the 2220-2240 cm⁻¹ region. researchgate.net The benzene (B151609) ring itself has several characteristic bands, including a ring trigonal planar breathing mode around 1000 cm⁻¹. researchgate.net

The substitution pattern on both rings in this compound will influence the exact position and intensity of these Raman bands. The coupling of vibrations between the two aromatic rings would also likely lead to shifts and splitting of certain peaks compared to the individual parent molecules. A comprehensive analysis of the Raman spectrum would require computational modeling, such as Density Functional Theory (DFT) calculations, to accurately assign the observed vibrational modes. nih.gov

Table 1: Expected Characteristic Raman Shifts for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

| Benzonitrile | -C≡N Stretch | 2229 | researchgate.net |

| Benzonitrile | Ring Breathing | 1001 | researchgate.net |

| Pyrimidine | Ring Breathing | Varies with environment | olemiss.eduresearchgate.net |

| Phenyl Ring | C-H Stretch | ~3060 | researchgate.net |

X-ray Crystallography and Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly documented, the analysis of a closely related compound, 5-(trans-4-Heptylcyclohexyl)-2-(4-cyanophenyl)pyrimidine, provides significant insight into the likely crystal packing and molecular conformation. tandfonline.comtandfonline.com

For this cyanophenylpyrimidine derivative, the crystal system was determined to be monoclinic with the space group P2₁/c. tandfonline.com The molecules were found to pack in associated pairs. tandfonline.comtandfonline.com It is plausible that this compound would also crystallize in a common space group, with intermolecular interactions such as C-H···N hydrogen bonds and π–π stacking interactions playing a crucial role in the crystal packing, similar to what is observed in other cyanophenyl and pyrimidine-containing compounds. nih.govresearchgate.net

The structural determination would involve measuring the diffraction pattern of X-rays scattered by a single crystal of the compound. This data allows for the calculation of the electron density map of the molecule, revealing the precise positions of each atom. nih.gov Key parameters obtained from such an analysis include the unit cell dimensions, space group, bond lengths, bond angles, and torsion angles, which collectively provide an unambiguous structural elucidation.

Table 2: Crystallographic Data for the Analogous Compound 5-(trans-4-Heptylcyclohexyl)-2-(4-cyanophenyl)pyrimidine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | tandfonline.com |

| Space Group | P2₁/c | tandfonline.com |

| a (Å) | 13.0422(6) | tandfonline.comtandfonline.com |

| b (Å) | 17.7464(11) | tandfonline.comtandfonline.com |

| c (Å) | 9.5950(5) | tandfonline.comtandfonline.com |

| β (°) | 107.170(1) | tandfonline.comtandfonline.com |

| Z | 4 | tandfonline.comtandfonline.com |

Chromatographic Purification and Purity Assessment

The purification of this compound would typically be achieved using chromatographic techniques, which separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For pyrimidine derivatives, column chromatography on silica gel is a common and effective purification method. nih.gov The choice of solvent system (eluent) is critical and would be optimized using thin-layer chromatography (TLC) to achieve the best separation of the desired product from any impurities or unreacted starting materials.

For a more precise and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method, likely using a C18 column, would be suitable for a moderately polar compound like this compound. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for accurate purity determination. Purity is often assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Gas chromatography-mass spectrometry (GC-MS) could also be employed for purity assessment, especially for checking for volatile impurities. researchgate.net

Table 3: General Chromatographic Techniques for Purification and Purity Assessment of Pyrimidine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

| Column Chromatography | Silica Gel | Gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol | Primary Purification | nih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various organic solvent mixtures | Reaction monitoring and solvent system optimization | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water or Methanol/Water gradients | Purity Assessment and Quantification | bohrium.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. While specific DFT studies focused exclusively on 3-(Pyrimidin-5-yl)benzonitrile are not extensively detailed in publicly available literature, the established principles of these computational methods allow for a theoretical understanding of its characteristics. Such studies on related pyrimidine (B1678525) derivatives provide a framework for predicting the behavior of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a fundamental method for investigating the electronic structure of many-body systems, such as molecules. This approach is centered on the electron density of a system rather than its complex wave function. For a molecule like this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, electronic properties, and vibrational frequencies. These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic signatures.

Geometry Optimization and Structural Parameters

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. These structural parameters are fundamental to understanding the molecule's steric and electronic properties and how it might interact with biological targets.

Table 1: Predicted Structural Parameters of this compound (Note: The following data is hypothetical and representative of typical values for similar structures, as specific experimental or computational data for this molecule is not readily available in the cited literature.)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-C(pyrimidine) | ~1.48 Å |

| Bond Length | C(phenyl)-CN | ~1.44 Å |

| Bond Length | C≡N | ~1.15 Å |

| Bond Angle | C-C-C (in phenyl ring) | ~120° |

| Bond Angle | N-C-N (in pyrimidine ring) | ~116° |

| Dihedral Angle | Phenyl Ring - Pyrimidine Ring | ~30-40° |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the electron-withdrawing nature of the nitrile and pyrimidine groups would influence the energies of these frontier orbitals. DFT calculations can precisely quantify these energy levels and the resulting gap, which is essential for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

Table 2: Predicted Electronic Properties of this compound (Note: The following data is hypothetical and based on general principles for similar aromatic nitriles and pyrimidines, as specific computational data is not available.)

| Property | Predicted Value |

|---|---|

| Energy of HOMO | ~ -7.0 eV |

| Energy of LUMO | ~ -2.0 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 5.0 eV |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are indispensable tools for studying the interactions between a small molecule and a biological macromolecule, such as a protein or enzyme. These methods can predict binding modes and affinities, which is crucial in the field of drug discovery.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as this compound, might bind to the active site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the protein's binding site and scoring them based on their steric and energetic complementarity.

Studies on various pyrimidine derivatives have shown their potential as inhibitors for targets like kinases or proteases. For this compound, a docking study would involve placing the molecule into the binding pocket of a selected protein target. The scoring function would then evaluate the binding energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. A lower binding energy (more negative score) typically indicates a more stable and favorable interaction. Such studies are foundational for rational drug design and for prioritizing compounds for further experimental testing.

Classical and Accelerated Molecular Dynamics (cMD and aMD) Simulations

While specific classical and accelerated molecular dynamics studies focused exclusively on this compound are not extensively detailed in publicly available literature, the application of these simulation techniques is a standard and powerful method for understanding the dynamic behavior of such molecules, particularly when interacting with biological targets like kinases.

Classical Molecular Dynamics (cMD) simulations would be employed to study the temporal evolution of this compound, both in an aqueous environment and when bound to a protein. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's flexibility, interactions with solvent molecules, and the stability of its binding pose within a protein's active site. For a compound like this compound, cMD can elucidate the stability of key hydrogen bonds and hydrophobic interactions that are crucial for its inhibitory activity.

Accelerated Molecular Dynamics (aMD) is an enhanced sampling technique that would be applied to overcome the time-scale limitations of cMD. By adding a boost potential to the system, aMD allows for the exploration of larger conformational spaces and the observation of rare events, such as a ligand unbinding from its target. This method is particularly valuable for estimating binding affinities and understanding the kinetic pathways of ligand association and dissociation, which are critical parameters in drug design.

A hypothetical summary of parameters for such simulations is presented in Table 1.

Table 1: Illustrative Parameters for MD Simulations of this compound

| Parameter | Classical MD (cMD) | Accelerated MD (aMD) |

|---|---|---|

| System Setup | Solvated in a water box with counter-ions | Solvated in a water box with counter-ions |

| Force Field | AMBER, CHARMM, or GROMOS | AMBER, CHARMM, or GROMOS |

| Simulation Time | 100-500 nanoseconds | > 1 microsecond |

| Primary Goal | Assess binding stability and local dynamics | Explore conformational landscape and rare events (e.g., unbinding) |

| Boost Potential | Not applicable | Dihedral and/or total potential boost applied |

Conformational Analysis and Stability Predictions

Computational methods such as potential energy surface (PES) scanning are used to investigate the conformational preferences. By systematically rotating the dihedral angle and calculating the corresponding energy, a profile of low-energy, stable conformations can be generated. These stable conformations, or conformers, represent the most likely shapes the molecule will adopt.

The stability of these conformers can be further analyzed using quantum mechanics calculations to determine their relative energies. The results of such an analysis would typically be presented in a table format, as illustrated hypothetically in Table 2.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Pyrimidine-Benzonitrile) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| 1 (Planar) | 0° / 180° | 1.5 | 10 |

| 2 (Twisted) | ~30° | 0.0 | 75 |

| 3 (Perpendicular) | 90° | 3.0 | 15 |

This analysis would reveal the energetic barriers to rotation and the most stable, and therefore most abundant, conformation of the molecule in solution.

Computational Approaches for Ligand Design and Selectivity Profiling

The scaffold of this compound serves as a valuable starting point for designing more potent and selective inhibitors. Computational techniques are central to this process.

Ligand Design: Structure-based drug design (SBDD) is a primary approach. Using the crystal structure of a target protein, computational chemists can visualize how this compound or its derivatives fit into the active site. This allows for the rational design of modifications to the core structure to enhance binding affinity. For instance, functional groups can be added to the pyrimidine or benzonitrile (B105546) rings to form additional hydrogen bonds or hydrophobic interactions with the protein.

Selectivity Profiling: A significant challenge in drug development is ensuring that a compound is selective for its intended target over other related proteins, particularly within the kinome. In silico selectivity profiling is used to predict the binding of a designed ligand against a panel of different kinases. By comparing the calculated binding scores or energies across multiple targets, researchers can prioritize compounds that are predicted to be highly selective. Molecular docking and scoring are common methods used for this high-throughput virtual screening. The goal is to identify derivatives of the this compound core that have an optimal balance of high potency for the target and low affinity for off-target proteins.

Mechanistic Studies of Molecular Interactions

Enzyme Kinetic Studies and Inhibition Mechanisms

Understanding how 3-(Pyrimidin-5-yl)benzonitrile and related compounds modulate the activity of enzymes is crucial for their development as therapeutic agents. Kinetic studies have provided insights into their mechanisms of action against several important kinases and receptors.

The pyrimidine-benzonitrile scaffold is a key feature in a number of potent kinase inhibitors. While specific kinetic data for this compound is not extensively available in the public domain, studies on its close derivatives provide strong evidence for its potential inhibitory activity against several kinases.

LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a key target in the research of Parkinson's disease. A potent inhibitor, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), which shares the pyrimidine-benzonitrile core, has been extensively studied. This compound is a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor with an IC50 of 3 nM. probechem.comnih.gov The development of such potent inhibitors suggests that the this compound core structure is a valid starting point for designing LRRK2 inhibitors. nih.govbiorxiv.org

| Compound | Target Kinase | IC50 | Reference |

| PF-06447475 | LRRK2 | 3 nM | probechem.comnih.gov |

CK2 and c-Met Inhibition: There is a lack of specific public data on the inhibitory activity of this compound against Casein Kinase 2 (CK2) and c-Met. However, the broader class of pyrimidine-based compounds has been explored for kinase inhibition, indicating the potential for this scaffold to interact with these and other kinases. nih.gov

The structural motif of this compound is also found in compounds designed as adenosine (B11128) receptor antagonists. A series of novel dual A2A/A2B adenosine receptor (AR) antagonists based on a triazole-pyrimidine-methylbenzonitrile core have been synthesized and evaluated. nih.gov These studies indicate that the methylbenzonitrile structure is beneficial for potent inhibitory activity on the A2B AR. nih.gov

One of the key compounds from this series, compound 7i , displayed significant inhibitory activity on A2B AR with an IC50 of 14.12 nM. nih.gov The antagonist activity was determined through cAMP functional assays in CHO cells expressing human A2A or A2B adenosine receptors. nih.gov The results for related compounds suggest that the pyrimidine-benzonitrile core is a viable scaffold for developing adenosine receptor antagonists. nih.gov

| Compound | Target Receptor | IC50 | Assay |

| Compound 7i | A2B AR | 14.12 nM | cAMP functional assay |

Currently, there is no publicly available research that specifically details the analysis of substrate dephosphorylation as a direct mechanistic action of this compound.

Ligand-Target Binding Characterization

Characterizing the binding of this compound and its analogs to their biological targets is essential for understanding their mechanism of action and for guiding further drug development.

While specific in vitro binding assay data for this compound is limited, the methodologies for assessing related compounds are well-established. For the triazole-pyrimidine-methylbenzonitrile derivatives targeting adenosine receptors, competitive binding experiments were performed using membrane preparations of HEK-293 cells expressing human A2A AR. tandfonline.com These assays determined the IC50 values of the compounds, which were consistent with the results from cAMP functional assays. tandfonline.com

| Compound | Target | IC50 | Cell Line |

| Compound 7f | A2A AR | 158.0 nM | HEK-293 |

| Compound 7i | A2A AR | 63.55 nM | HEK-293 |

| AB928 (control) | A2A AR | 25.23 nM | HEK-293 |

There is evidence to suggest that the pyrimidine-benzonitrile scaffold can be involved in allosteric modulation. Allosteric modulators of A1 and A3 adenosine receptors have been described, which can offer therapeutic advantages over orthosteric ligands. nih.govnih.gov While direct evidence for this compound is not available, the study of related structures provides insights into this potential mechanism. nih.gov For instance, certain 3-(2-pyridinyl)isoquinoline derivatives have been shown to act as allosteric enhancers of the A3 adenosine receptor. nih.gov

Structure-Activity Relationship (SAR) Derivation

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is crucial for understanding how chemical modifications to the core scaffold influence its biological activity and selectivity. These studies systematically alter parts of the molecule to identify key structural features and electronic properties that govern its interactions with biological targets.

The biological activity of pyrimidine-based compounds is significantly influenced by the nature and position of substituents on the heterocyclic and associated aryl rings. nih.govresearchgate.net SAR studies on related scaffolds reveal that even minor modifications can lead to substantial changes in potency and selectivity.

For derivatives featuring a phenyl ring linked to a pyrimidine-5-yl core, substitutions on the phenyl group are a key area of investigation. Studies on analogous 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels showed that various electron-withdrawing groups on the aryl ring were well-tolerated. For instance, chloro, trifluoromethyl, and trifluoromethoxy substituents at the ortho, meta, or para positions of the phenyl ring resulted in compounds with comparable or slightly improved potency relative to the unsubstituted parent compound. Specifically, analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl groups demonstrated a modest enhancement in activity. Conversely, the introduction of bulky lipophilic groups or certain polar substituents often leads to a decrease in or loss of activity.

The position of substituents on the pyrimidine (B1678525) ring itself is also critical. In some series of pyrimidine-based inhibitors, substitution at certain positions, such as the 5- or 6-position of the pyrimidine ring, has been shown to decrease or completely abolish activity, indicating that these positions may be involved in critical binding interactions or that substituents may introduce steric hindrance. researchgate.net This highlights the sensitivity of the molecular target to the steric and electronic profile of the pyrimidine core.

Table 1: Influence of Aryl Substituents on Inhibitory Activity in a Related Pyrimidin-5-yl Scaffold

| Compound ID | Substituent (Position) | IC₅₀ (µM) | Fold Change vs. Hit (1.2 µM) |

| Hit | 4-OCH₃ | 1.2 | 1.0 |

| 18 | 2-Cl | 0.7 | 1.7x improvement |

| 19 | 3-Cl | 1.1 | 1.1x improvement |

| 20 | 4-Cl | 0.8 | 1.5x improvement |

| 24 | 2-CF₃ | 1.2 | No change |

| 25 | 3-CF₃ | 1.9 | 1.6x decrease |

| 26 | 4-CF₃ | 0.8 | 1.5x improvement |

| 50 | 2-CH₃ | 2.2 | 1.8x decrease |

| 52 | 4-CH₃ | 3.1 | 2.6x decrease |

| 59 | 4-CN | >10 | >8.3x decrease |

This table is generated based on data for illustrative purposes from a related series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors to demonstrate general principles of substituent effects on the aryl ring.

The this compound scaffold contains several structural motifs that are essential for its interaction with biological targets. Molecular modeling and docking studies of closely related analogs have identified the specific roles of these features.

Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors. For example, in studies of A₂A/A₂B adenosine receptor antagonists, the pyrimidine core was shown to form crucial hydrogen bonds with residues such as Asparagine 253 (Asn253) in the binding pocket. nih.gov

Aromatic Systems (Pyrimidine and Benzonitrile): The two aromatic rings are fundamental for establishing π-π stacking interactions with aromatic amino acid residues in the target protein, such as Phenylalanine (Phe168). nih.gov These interactions are critical for anchoring the molecule in the correct orientation within the binding site.

Benzonitrile (B105546) Moiety: The methylbenzonitrile structure, in particular, has been identified as being beneficial for potent inhibitory activity on certain receptors. nih.gov The cyano (CN) group is a strong polar motif and can engage in specific polar interactions or hydrogen bonds. Docking studies have shown the cyano group forming polar interactions with the amide side chain of asparagine residues (e.g., Asn282). nih.gov

Together, these motifs form a pharmacophore where the pyrimidine ring provides key hydrogen bonding points, the dual aromatic system ensures stable anchoring via π-π stacking, and the benzonitrile group contributes to potency through specific polar interactions.

The electronic properties of substituents on the this compound scaffold directly correlate with the molecule's reactivity and its ability to interact with a biological target. The Hammett equation provides a quantitative framework for understanding these relationships by relating reaction rates and equilibrium constants to the electron-donating or electron-withdrawing character of substituents. wikipedia.org

The core equation is expressed as: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant, and k₀ is the rate for the unsubstituted reactant.

σ (Sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). Electron-donating groups (EDGs) like -CH₃ and -OCH₃ have negative σ values, while electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens have positive σ values.

ρ (Rho) is the reaction constant , which depends on the type of reaction. Its sign provides insight into the charge distribution during the rate-limiting step of the interaction. A negative ρ value indicates that a positive charge is developing or a negative charge is being lost in the transition state, a process that is accelerated by electron-donating groups. nih.gov Conversely, a positive ρ value signifies that a negative charge is building up, which is stabilized by electron-withdrawing groups.

In the context of this compound derivatives, modifying the benzonitrile ring with different substituents alters the electron density across the entire molecule, including the pyrimidine ring. This modulation affects the strength of key interactions, such as the hydrogen bonds formed by the pyrimidine nitrogens and the π-π stacking of the aromatic systems. For example, the addition of a strong electron-withdrawing group (positive σ) can decrease the basicity of the pyrimidine nitrogens, potentially weakening their ability to accept a hydrogen bond, which could either increase or decrease binding affinity depending on the specific nature of the target's binding site.

Table 2: Hammett Substituent Constants (σₚ) for Common Substituents

| Substituent | Hammett Constant (σₚ) | Electronic Effect |

| -OCH₃ | -0.27 | Strong Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Reference |

| -F | 0.06 | Weak Electron-Withdrawing |

| -Cl | 0.23 | Electron-Withdrawing |

| -CF₃ | 0.54 | Strong Electron-Withdrawing |

| -CN | 0.66 | Strong Electron-Withdrawing |

| -NO₂ | 0.78 | Very Strong Electron-Withdrawing |

Advanced Research Applications in Chemical Sciences

Application in Material Science and Advanced Materials

The electronic and structural properties of 3-(Pyrimidin-5-yl)benzonitrile suggest its potential utility in the field of material science, particularly in the development of organic electronics and electro-optical devices.

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes organic dyes to harvest light energy. The performance of these cells is highly dependent on the chemical structure of the dye. While there is no specific research detailing the use of this compound itself as a sensitizer (B1316253) in DSSCs, studies on related pyrimidine-benzonitrile derivatives have been conducted.

Research into pyrimidine-based push-pull systems has shown that molecules containing a pyrimidine (B1678525) ring as an electron-accepting unit and a benzonitrile (B105546) group can be effective components of organic dyes for DSSCs. mdpi.com These studies reveal that the strategic placement of donor and acceptor moieties within the molecule can tune its photophysical and electrochemical properties, which are critical for efficient charge separation and injection into the semiconductor material of the solar cell. mdpi.com The investigation of a series of donor–π–acceptor pyrimidine-based dyes demonstrated that the length of the π-linker significantly influences the power conversion efficiency of the resulting DSSC. mdpi.com

| Dye Structure Feature | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|

| Single 2,5-thienylene-linker | Highest among tested | Shorter π-linker length correlates with increased efficiency. mdpi.com |

The findings from these studies on related compounds suggest that this compound could serve as a valuable building block or fragment for the design of new and efficient organic sensitizers for DSSCs.

The rigid, aromatic structure of this compound is a characteristic feature of many molecules that exhibit liquid crystalline properties. Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals, and they are the basis for common technologies such as liquid crystal displays (LCDs).

The study of these related compounds indicates that the pyrimidine-benzonitrile core is a promising structural motif for the development of new liquid crystalline materials. Further research into this compound and its derivatives could lead to the discovery of new materials with tailored electro-optical properties for advanced applications.

Investigation of Pyrimidine-based Prebiotic Chemical Processes

The origin of life and the formation of the first biomolecules are central questions in science. Pyrimidines are fundamental components of nucleic acids (DNA and RNA). Research into prebiotic chemistry seeks to understand how these and other essential molecules could have formed under the conditions of the early Earth.

The primary precursors for the prebiotic synthesis of pyrimidines are believed to be simple molecules such as hydrogen cyanide and cyanoacetylene. nih.gov Numerous studies have explored the pathways through which these simple starting materials could lead to the formation of pyrimidine bases like uracil (B121893) and cytosine. However, there is currently no specific scientific literature that investigates the role or formation of this compound within the context of these prebiotic chemical processes. The focus of prebiotic chemistry has been on the synthesis of the fundamental nucleobases rather than more complex substituted pyrimidines.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Benzonitrile-Pyrimidine Scaffolds

The development of efficient and versatile synthetic methodologies is crucial for expanding the chemical space and accessibility of benzonitrile-pyrimidine derivatives. Researchers are continuously exploring innovative strategies that offer improvements in yield, purity, and environmental impact over traditional methods.

One promising area is the advancement of multi-component reactions (MCRs). These reactions allow for the construction of complex molecules like the benzonitrile-pyrimidine scaffold in a single step from three or more starting materials, which increases efficiency and reduces waste. For instance, a one-pot synthesis of pyrimidine (B1678525) derivatives has been achieved through the reaction of benzaldehydes, ethyl cyanoacetate, and thiourea, showcasing the potential of MCRs in generating diverse molecular libraries. mdpi.com

Another key direction is the use of modern synthetic techniques. Microwave-assisted synthesis, for example, has been shown to accelerate condensation reactions, leading to the formation of pyrimidine scaffolds in shorter times and often with higher yields compared to conventional heating. rsc.org

Furthermore, novel catalytic systems are being investigated to facilitate the synthesis of these scaffolds. For example, p-Toluene sulphonic acid (PTSA) has been used as a cost-effective and environmentally friendly catalyst for the condensation of salicylaldehyde (B1680747) derivatives, piperidine/morpholine, and malononitrile (B47326) to produce benzopyrano-pyrimidine derivatives. mdpi.com The exploration of various Lewis acids has also been shown to effectively promote the desired cyclization in the synthesis of 2,4,6-triarylpyrimidines from aromatic ketones and aldehydes.

The table below summarizes some of the emerging synthetic strategies for related scaffolds.

| Synthetic Strategy | Key Features | Starting Materials Example | Reference |

| Multi-Component Reaction | One-pot synthesis, high efficiency | Benzaldehydes, Ethyl cyanoacetate, Thiourea | mdpi.com |

| Tandem Annulation-Oxidation | Forms chalcone (B49325) intermediates for subsequent cyclization | Benzaldehyde, Acetophenone | |

| Condensation with Amidines | A common stepwise method involving chalcones | 1,3-diphenyl-2-propen-1-one, Amidine | |

| Microwave-Assisted Condensation | Rapid reaction times, high yields | Alkynones, Substituted amidines | rsc.org |

| PTSA Catalysis | Environmentally benign, high yields | Salicylaldehyde derivatives, Malononitrile, Piperidine/Morpholine | mdpi.com |

Future work will likely focus on developing asymmetric syntheses to produce enantiomerically pure compounds, which is critical for pharmacological applications. The use of flow chemistry is also an emerging avenue that could enable safer, more scalable, and highly controlled production of these important scaffolds.

Integration of Advanced Computational Methods for Predictive Molecular Design

The integration of computational chemistry is revolutionizing the drug discovery and materials science landscape. For the 3-(pyrimidin-5-yl)benzonitrile scaffold, these methods provide deep insights into molecular properties and interactions, enabling the rational design of new compounds with desired characteristics.

Density Functional Theory (DFT) calculations are being employed to understand the electronic structure, reactivity, and spectroscopic properties of pyrimidine derivatives. nih.gov For example, DFT has been used to study the correlation between the ionization potentials and the analgesic properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives. nih.gov Such studies help in predicting the biological activity of newly designed molecules before their synthesis. nih.gov

Molecular docking is a powerful tool to predict the binding orientation of small molecule ligands to their protein targets. This method is widely used for pyrimidine-based compounds to explore their potential as inhibitors for various enzymes, such as VEGFR-2 kinase and cyclin-dependent kinase 4 (CDK4). researchgate.netnih.gov These simulations can reveal key interactions between the ligand and the active site residues, guiding the optimization of inhibitor potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. For pyrimidine-based inhibitors, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successful in building predictive models that guide the design of new, more potent analogs. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of binding modes predicted by docking and to understand the conformational changes that may occur upon ligand binding. nih.govmdpi.com

The table below highlights the application of various computational methods in the study of pyrimidine-benzonitrile and related scaffolds.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction | Correlation of ionization potential with biological activity | nih.gov |

| Molecular Docking | Prediction of ligand-protein binding modes | Identification of key binding interactions for enzyme inhibition | researchgate.netnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Building predictive models for biological activity | Guiding the design of more potent inhibitors | nih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability of ligand-protein complexes | Understanding dynamic interactions and conformational changes | nih.govmdpi.com |

The future of this field lies in the integration of artificial intelligence and machine learning with these computational methods to accelerate the discovery of novel compounds with enhanced properties.

Discovery of Unconventional Molecular Interactions and Their Mechanistic Elucidation

While conventional hydrogen bonds play a significant role in the molecular recognition of pyrimidine-based compounds, emerging research is focusing on the discovery and mechanistic elucidation of unconventional molecular interactions. These weaker, yet significant, interactions are crucial for the fine-tuning of binding affinities and specificities of ligands to their biological targets.

π-Stacking Interactions: The aromatic nature of both the pyrimidine and benzonitrile (B105546) rings in the this compound scaffold makes it highly susceptible to π-π stacking interactions. These interactions are important in the binding of pyrimidine derivatives to protein targets and in the packing of molecules in solid-state materials. mdpi.comresearchgate.net

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (like the pyrimidine or benzonitrile ring) acts as the acceptor. These interactions are increasingly recognized as important for the conformational stability and molecular recognition of drug molecules. mdpi.com

Halogen Bonding: The introduction of halogen atoms onto the scaffold can lead to halogen bonding, a highly directional interaction between a halogen atom and a Lewis base (e.g., a nitrogen or oxygen atom). This interaction can be exploited in drug design to enhance binding affinity and selectivity.

The mechanistic elucidation of these interactions often involves a combination of high-resolution X-ray crystallography and computational methods like DFT and Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These studies provide detailed information about the geometry and energetics of these unconventional interactions, which is invaluable for their strategic application in molecular design.

Development of Advanced Materials Based on the this compound Scaffold

Beyond medicinal chemistry, the unique electronic and photophysical properties of the this compound scaffold make it an attractive building block for the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and the presence of both electron-donating and electron-withdrawing moieties in derivatives of this scaffold can lead to materials with interesting photoluminescent properties. Pyrazolopyrimidines, which are structurally related, have been shown to be highly fluorescent, suggesting the potential of the benzonitrile-pyrimidine scaffold in the development of new emitters for OLEDs. mdpi.com For example, a 7-(p-anysyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine derivative exhibited a high fluorescence quantum yield of 84% in benzonitrile. mdpi.com

Sensors: The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, making these compounds potential candidates for chemosensors. The binding event could lead to a change in the fluorescence or absorption properties of the molecule, allowing for the detection of specific analytes.

Functional Dyes: The extended π-conjugated system in derivatives of this compound can give rise to strong absorption in the UV-visible region, making them suitable for applications as functional dyes in various technologies.

Future research in this area will focus on the synthesis of novel derivatives with tailored electronic and optical properties, and their incorporation into functional devices. The combination of synthetic chemistry, photophysics, and materials science will be key to unlocking the full potential of this versatile scaffold in the field of advanced materials.

Q & A

Q. What synthetic methods are used to prepare 3-(Pyrimidin-5-yl)benzonitrile, and how is purity ensured?

The compound is synthesized via coupling reactions followed by purification using flash chromatography with gradients of ethyl acetate/heptane (40→60% ethyl acetate). Purity and structural integrity are validated through H NMR (500 MHz, CDCl) and C NMR (126 MHz, CDCl), alongside high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [CHN+H] calculated: 182.0718, observed: 182.0713) .

Q. What in vitro assays determine the inhibitory activity of this compound derivatives against LRRK2?

Kinase inhibition assays using recombinant LRRK2 protein or cell-based models (e.g., HEK293 cells transfected with LRRK2) are standard. Selectivity is assessed against kinase panels (e.g., >300 kinases) to confirm specificity. IC values are calculated using dose-response curves, with PF-06447475 showing sub-nanomolar potency against LRRK2 .

Q. How is this compound quantified in pharmacokinetic studies?

Liquid chromatography-mass spectrometry (LC-MS) is employed to measure compound concentrations in plasma and brain tissue. For PF-06447475, brain-to-plasma ratios are determined to assess penetrance, with protocols involving oral administration (e.g., 3–30 mg/kg in rats) and tissue lysate analysis .

Advanced Research Questions

Q. How are discrepancies in potency measurements of LRRK2 inhibitors addressed across cellular models?

Variations in effective doses (e.g., 3 μM in HEK293 vs. 5 μM in primary neurons) are resolved through rigorous dose-response experiments. Researchers optimize concentrations to achieve maximal target engagement while minimizing off-target effects. Parallel assays in multiple models (e.g., SH-SY5Y cells, primary neurons) validate consistency .

Q. What strategies enhance brain penetrance of this compound derivatives like PF-06447475?

Structural modifications, such as introducing morpholine and pyrrolopyrimidine moieties, improve lipophilicity and blood-brain barrier permeability. In vivo validation includes measuring unbound brain concentrations and phospho-LRRK2 reduction in rodent models, confirming >90% target engagement at 30 mg/kg .

Q. How are neuroprotective effects of PF-06447475 validated in Parkinson’s disease models?

G2019S-LRRK2 transgenic rats are treated orally (e.g., 10–30 mg/kg) for 14–28 days. Endpoints include tyrosine hydroxylase (TH) preservation in the striatum and reduced neuroinflammation (e.g., microglial activation). Vehicle controls and wild-type comparisons are critical to isolate drug effects .

Q. What structural features of PF-06447475 confer selectivity for LRRK2 over other kinases?

X-ray crystallography (e.g., PDB: 4W8D) reveals interactions between the pyrrolopyrimidine core and LRRK2’s ATP-binding pocket. The morpholine group and benzonitrile substituent minimize off-target binding, as shown in selectivity profiling against kinases like TYK2 and NUAK1 .

Q. How is target engagement of PF-06447475 validated in vivo?

Phospho-LRRK2 (Ser935/Ser1292) levels in brain lysates serve as pharmacodynamic biomarkers. Dose-dependent reductions (e.g., 30 mg/kg yielding >80% inhibition) confirm efficacy. Complementary immunohistochemistry for TH and inflammatory markers (e.g., IBA1) corroborate functional outcomes .

Q. What experimental controls are critical in assessing PF-06447475’s efficacy?

Controls include:

Q. How are off-target risks mitigated during preclinical development?

Broad kinase profiling and counter-screening against GPCRs, ion channels, and CYP enzymes identify potential liabilities. For PF-06447475, >100-fold selectivity over non-target kinases ensures minimal off-target activity. Secondary assays in primary human cells further validate specificity .

Q. Methodological Notes

- Dose Optimization : Always perform dose-response curves in relevant models to define the therapeutic window .

- Biomarker Validation : Use phospho-LRRK2 and neuroinflammatory markers (e.g., IL-6, TNF-α) as translatable endpoints .

- Structural Insights : Leverage crystallography (e.g., PDB structures) to guide SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.